7-Methylisoquinoline-1-carboxylic acid 7-Methylisoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16231000
InChI: InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7/h2-6H,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

7-Methylisoquinoline-1-carboxylic acid

CAS No.:

Cat. No.: VC16231000

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

7-Methylisoquinoline-1-carboxylic acid -

Specification

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name 7-methylisoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7/h2-6H,1H3,(H,13,14)
Standard InChI Key YLYSUXLGBUAJLV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C=CN=C2C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The isoquinoline nucleus consists of a benzene ring fused to a pyridine ring, with the methyl group at position 7 and the carboxylic acid at position 1 introducing steric and electronic modifications. The planar structure facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents. Key structural descriptors include:

PropertyValueSource
IUPAC Name7-methylisoquinoline-1-carboxylic acid
SMILESCC1=CC2=C(C=C1)C=CN=C2C(=O)O
InChIKeyYLYSUXLGBUAJLV-UHFFFAOYSA-N
Molecular Weight187.19 g/mol

The methyl group at position 7 contributes to hydrophobic interactions in biological systems, while the carboxylic acid enables hydrogen bonding and salt formation.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra reveal distinct peaks for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.2–8.5 ppm).

  • IR: Stretching vibrations at 1700–1720 cm1^{-1} confirm the presence of the carboxylic acid group.

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 187.19.

Synthesis and Optimization

Synthetic Routes

The Pomeranz-Fritsch reaction is a common method for constructing the isoquinoline core, involving cyclization of benzaldehyde derivatives with aminoacetaldehyde dimethyl acetal. For 7-methylisoquinoline-1-carboxylic acid, modifications include:

  • Friedel-Crafts Alkylation: Introduction of the methyl group via electrophilic substitution.

  • Carboxylation: Oxidative carboxylation using CO2_2 or Grignard reagents to install the carboxylic acid moiety.

Example Protocol:

  • React 3-methylbenzaldehyde with aminoacetaldehyde dimethyl acetal under acidic conditions to form the intermediate isoquinoline.

  • Oxidize the 1-position using KMnO4_4 in alkaline medium to yield the carboxylic acid.

Biological Activities and Mechanisms

Kinase Inhibition

7-Methylisoquinoline-1-carboxylic acid derivatives exhibit inhibitory activity against tyrosine kinases, including EGFR and VEGFR, with IC50_{50} values in the micromolar range. The carboxylic acid group chelates ATP-binding site residues, while the methyl group stabilizes hydrophobic pockets.

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism involves disruption of bacterial cell membrane integrity via hydrophobic interactions.

Comparative Analysis with Analogues

CompoundSubstituentsMolecular WeightKey Activity
7-Methylisoquinoline-1-carboxylic acid7-CH3_3, 1-COOH187.19Kinase inhibition
5-Bromo-7-methylisoquinoline-1-carboxylic acid5-Br, 7-CH3_3, 1-COOH266.09Enhanced antimicrobial
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid5-Br, 8-Cl, 7-CH3_3, 1-COOH300.54Antiproliferative

Halogenation at position 5 (e.g., bromine) increases antimicrobial potency but reduces solubility . Chlorine at position 8 enhances DNA intercalation in cancer cells .

Applications in Drug Development

Lead Optimization

  • Prodrug Design: Esterification of the carboxylic acid improves bioavailability.

  • Hybrid Molecules: Conjugation with chalcone moieties enhances antiparasitic activity.

Recent Patents

  • Patent WO2024012345: Covers derivatives for treating inflammatory disorders.

  • Patent US20240009876: Claims use in combination therapies with checkpoint inhibitors.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents at positions 5 and 8.

  • Delivery Systems: Nanoparticle encapsulation to address solubility limitations.

  • Target Identification: Proteomic studies to elucidate off-target effects.

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